Cyclohexyl methyl benzene-1,2-dicarboxylate
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Overview
Description
Cyclohexyl methyl benzene-1,2-dicarboxylate is an organic compound with the molecular formula C15H18O4. It is characterized by the presence of a cyclohexyl group, a methyl group, and a benzene ring with two ester functional groups. This compound is known for its unique chemical structure, which includes 20 non-hydrogen bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 2 aromatic esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl methyl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with cyclohexanol and methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification reaction takes place. The product is then separated and purified using techniques such as distillation, crystallization, and chromatography to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl methyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Cyclohexyl benzene-1,2-dicarboxylic acid.
Reduction: Cyclohexyl methyl benzene-1,2-diol.
Substitution: Various substituted derivatives depending on the specific reaction.
Scientific Research Applications
Cyclohexyl methyl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclohexyl methyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical processes. The compound’s aromatic ring and cyclohexyl group contribute to its binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbenzene: Similar structure but lacks the ester functional groups.
Methyl benzoate: Contains a benzene ring with a single ester group.
Cyclohexyl benzoate: Contains a benzene ring with a cyclohexyl ester group
Uniqueness
Cyclohexyl methyl benzene-1,2-dicarboxylate is unique due to the presence of both cyclohexyl and methyl ester groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
43195-90-0 |
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Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-O-cyclohexyl 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H18O4/c1-18-14(16)12-9-5-6-10-13(12)15(17)19-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI Key |
PFRYPBLKZWQNCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |
Origin of Product |
United States |
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